molecular formula C19H13F3N4O2S B2668393 1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide CAS No. 1251686-70-0

1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide

Cat. No. B2668393
CAS RN: 1251686-70-0
M. Wt: 418.39
InChI Key: VTKQAQNKUHUXQD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a benzylamino group, a thiazolo[4,5-d]pyrimidin ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzylamino group could participate in reactions with electrophiles, and the carbonyl groups could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar functional groups could increase its solubility in polar solvents, for example .

Scientific Research Applications

Synthesis and Biological Activities

Thiazolopyrimidine derivatives are notable for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. These compounds are synthesized through various chemical reactions involving cyclization, alkylation, and condensation processes to introduce different functional groups that may enhance their biological efficacy.

  • Anti-Inflammatory and Analgesic Activities : A study detailed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant COX-1/COX-2 inhibition, displaying notable analgesic and anti-inflammatory activities, suggesting potential applications in developing new anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antibacterial and Antibiotic Properties : Another research focused on the synthesis of thiophene-2-carboxamide derivatives, showing promising results as new antibiotic and antibacterial drugs against Gram-positive and Gram-negative bacteria. This highlights the potential of thiazolopyrimidine compounds in addressing bacterial infections and their use in developing new antibiotics (Ahmed, 2007).

  • Antimicrobial Activity : The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was studied, with findings showing higher activity against certain strains of bacteria and fungi than reference drugs, indicating their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis process, and studying its mechanism of action in more detail .

properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-15-5-2-1-4-13(15)11-26(14-7-8-16(21)17(22)10-14)29(27,28)18-6-3-9-25-12-23-24-19(18)25/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKQAQNKUHUXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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